6-Methyl-1,4-oxazepane

Übersicht

Beschreibung

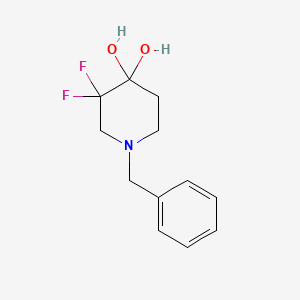

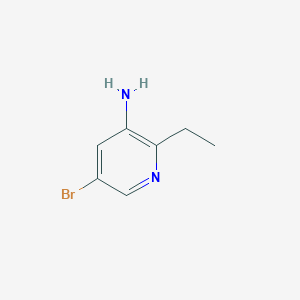

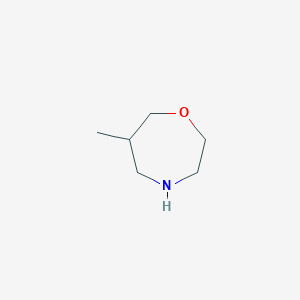

6-Methyl-1,4-oxazepane, also known as 6MOX, is a heterocyclic organic compound that belongs to the oxazepane family. It is a cyclic amine containing a seven-membered ring made up of one oxygen and one nitrogen. The molecular formula is C6H13NO and the molecular weight is 115.17 .

Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives has been a subject of interest in recent years . A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring has been developed for the synthesis of a bicyclic scaffold of 1,4-oxazepane . Another method involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .Molecular Structure Analysis

The molecular structure of 6-Methyl-1,4-oxazepane consists of a seven-membered ring with one oxygen and one nitrogen atom. The presence of the methyl group at the 6th position differentiates it from other oxazepanes .Physical And Chemical Properties Analysis

6-Methyl-1,4-oxazepane has a predicted boiling point of 163.5±23.0 °C and a predicted density of 0.877±0.06 g/cm3 . Its pKa is predicted to be 10.04±0.40 .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Densely Functionalized 3,4-β-Lactam Fused 1,4-Oxazepane

- Application : This research presents a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring. This structure is developed via a versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring .

- Method : The tandem process involves a successive deprotection of the O-isopropylidene group, followed by the chemoselective nucleophilic conjugate addition of 2° hydroxy functionalities of vic diol to the unsaturated esters preferentially 7-exo-trig mode of ring closure .

- Results : The developed protocol proceeded well under mild alkaline conditions and furnished a novel scaffold of bicyclic β-lactam featuring 1,4-oxazepane rings in a high chemoselective fashion .

-

Synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines

- Application : N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles. The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .

- Method : The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .

- Results : This review gives an overview of new developments in the synthesis of the title compounds from N-propargylamines in recent years .

-

Hetero-Michael’s Addition Reaction

- Application : Hetero-Michael’s addition reaction is a powerful tool for the synthesis of a diverse class of heterocyclic scaffolds, present in a wide array of natural products and bioactive molecules of chemotherapeutic relevance .

- Method : This reaction involves the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael), nitrogen (aza-Michael), and sulphur (thia-Michael) to the electron-deficient olefinic bond .

- Results : The oxa and aza heterocycles of the medium ring size system are ubiquitous structural motifs in many bioactive alkaloids and medicinally privileged molecules .

-

Synthesis of Drugs Molecule Having a 1,4-oxazepane Nucleus

- Application : 1,4-oxazepane nucleus is a significant source of clinically active drug candidates, notably Sintamil, Loxapine, Batrachotoxin, and Microline A analog I of diverse biological activities .

- Method : This class of molecules featuring a 1,4-dioxazepane nucleus representing a significant source of clinically active drug candidates .

- Results : These compounds’ most apparent biological activity includes anti-inflammatory, antithrombotic, antihistaminic, anxiolytics, antipsychotic, anti-aggregating, progesterone agonist epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory, glycosidase inhibitor, and nitric oxide synthase .

-

Hetero-Michael’s Addition Reaction

- Application : Hetero-Michael’s addition reaction is a powerful tool for the synthesis of a diverse class of heterocyclic scaffolds, present in a wide array of natural products and bioactive molecules of chemotherapeutic relevance .

- Method : This reaction involves the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael), nitrogen (aza-Michael), and sulphur (thia-Michael) to the electron-deficient olefinic bond .

- Results : The oxa and aza heterocycles of the medium ring size system are ubiquitous structural motifs in many bioactive alkaloids and medicinally privileged molecules .

-

Synthesis of Drugs Molecule Having a 1,4-oxazepane Nucleus

- Application : 1,4-oxazepane nucleus is a significant source of clinically active drug candidates, notably Sintamil, Loxapine, Batrachotoxin, and Microline A analog I of diverse biological activities .

- Method : This class of molecules featuring a 1,4-dioxazepane nucleus representing a significant source of clinically active drug candidates .

- Results : These compounds’ most apparent biological activity includes anti-inflammatory, antithrombotic, antihistaminic, anxiolytics, antipsychotic, anti-aggregating, progesterone agonist epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory, glycosidase inhibitor, and nitric oxide synthase .

Eigenschaften

IUPAC Name |

6-methyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHXKPISQYRSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,4-oxazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)

![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)